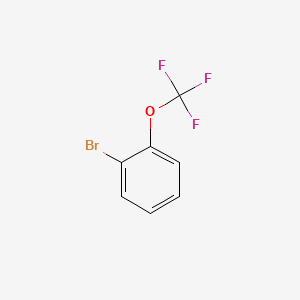

1-Bromo-2-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1-bromo-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYCJCVRPBLODP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380443 | |

| Record name | 1-Bromo-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64115-88-4 | |

| Record name | 1-Bromo-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-(trifluoromethoxy)benzene, a key building block in modern organic synthesis. The document details its chemical and physical properties, outlines synthetic methodologies, and explores its reactivity, with a focus on palladium-catalyzed cross-coupling reactions. Furthermore, it delves into the applications of this compound in pharmaceutical and materials science, supported by detailed experimental protocols and spectroscopic data. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and the development of novel organic materials.

Introduction

This compound is a substituted aromatic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its structure, featuring a bromo group and a trifluoromethoxy group on a benzene ring, imparts unique electronic and physicochemical properties to molecules incorporating this moiety. The trifluoromethoxy group (-OCF₃) is a highly lipophilic and metabolically stable hydrogen bond acceptor, which can enhance the bioavailability and efficacy of drug candidates.[1] The presence of the bromine atom provides a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide aims to provide a detailed technical overview of this compound, covering its synthesis, reactivity, and applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄BrF₃O | |

| Molecular Weight | 241.01 g/mol | |

| CAS Number | 64115-88-4 | |

| Appearance | Colorless to light yellow clear liquid | Chem-Impex |

| Boiling Point | 158-160 °C | |

| Density | 1.62 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.464 | |

| Flash Point | 60 °C (140 °F) - closed cup |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two common strategies involve the bromination of a trifluoromethoxy-substituted precursor or the trifluoromethoxylation of a brominated precursor.

Bromination of 2-(trifluoromethoxy)anisole

A plausible synthetic route involves the electrophilic bromination of 2-(trifluoromethoxy)anisole. The trifluoromethoxy group is ortho-, para-directing, and the methoxy group is also an activating ortho-, para-director. Careful control of reaction conditions is necessary to achieve selective bromination.

-

Reaction Setup: To a solution of 2-(trifluoromethoxy)anisole (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane) in a round-bottom flask, add a brominating agent.

-

Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.05 eq) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Trifluoromethoxylation of 2-Bromoanisole

Another viable approach is the trifluoromethoxylation of 2-bromoanisole. This transformation can be challenging but can be achieved using specialized reagents.

-

Reaction Setup: In a glovebox, combine 2-bromoanisole (1.0 eq), a trifluoromethoxylation reagent (e.g., a hypervalent iodine reagent or a silver trifluoromethoxide complex), and a suitable catalyst (e.g., a copper or palladium salt) in a dry, inert solvent (e.g., anhydrous acetonitrile or toluene).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically between 80-120 °C).

-

Reaction Monitoring: Monitor the reaction progress by GC-MS or ¹⁹F NMR spectroscopy.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble salts.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield this compound.

Reactivity and Key Reactions

The bromine atom in this compound serves as a versatile functional handle for various transformations, particularly palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters to generate biaryl compounds.

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Solvent and Degassing: Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere to 80-100 °C for several hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford 2-(trifluoromethoxy)biphenyl.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a route to synthesize substituted anilines.

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), aniline (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 eq).

-

Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C for several hours.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

-

Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield N-phenyl-2-(trifluoromethoxy)aniline.

Spectroscopic Data

The characterization of this compound relies on various spectroscopic techniques. The following tables summarize the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Multiplicity |

| ¹H NMR | 7.0 - 7.8 | Multiplets |

| ¹³C NMR | 110 - 150 (Aromatic), 120.6 (q, J = 257 Hz, -OCF₃) | - |

| ¹⁹F NMR | ~ -58 | Singlet |

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| m/z | Ion |

| 240/242 | [M]⁺ |

| 161 | [M - Br]⁺ |

| 133 | [M - Br - CO]⁺ |

| 69 | [CF₃]⁺ |

Applications in Drug Development and Materials Science

This compound is a valuable building block in the synthesis of pharmaceuticals and advanced materials.

Pharmaceutical Applications

Materials Science Applications

In materials science, the unique electronic properties of the trifluoromethoxy group are exploited in the design of novel organic materials. Polymers and coatings incorporating this moiety can exhibit enhanced thermal stability, chemical resistance, and desirable optical or electronic properties.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a versatile and valuable reagent in modern organic chemistry. Its unique combination of a reactive bromine handle and a property-enhancing trifluoromethoxy group makes it an attractive building block for the synthesis of complex molecules in the pharmaceutical and materials science sectors. This technical guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, and is intended to serve as a practical resource for scientists and researchers in these fields.

References

An In-depth Technical Guide to 1-Bromo-2-(trifluoromethoxy)benzene (CAS Number: 64115-88-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2-(trifluoromethoxy)benzene, a key building block in modern organic synthesis. It covers its chemical and physical properties, safety information, and its application in forming carbon-carbon and carbon-nitrogen bonds, which are crucial in the development of pharmaceuticals, agrochemicals, and advanced materials.

Core Compound Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₄BrF₃O. The presence of the trifluoromethoxy group significantly influences its chemical reactivity and physical properties, making it a valuable reagent in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 64115-88-4 | N/A |

| Molecular Formula | C₇H₄BrF₃O | N/A |

| Molecular Weight | 241.01 g/mol | N/A |

| Appearance | Colorless to light yellow liquid | N/A |

| Boiling Point | 158-160 °C | [1] |

| Density | 1.62 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.464 | [1] |

| Flash Point | 60 °C (140 °F) - closed cup | [1] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data Summary |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available. |

| Mass Spectrometry (GC-MS) | Major peaks can be observed, confirming the molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to C-Br, C-O, C-F, and aromatic C-H bonds are present. |

Note: Detailed spectra can be found in various chemical databases. Due to the proprietary nature of specific spectral data, users are advised to consult commercial supplier documentation or academic publications for full spectral images and peak assignments.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. It is classified as a flammable liquid and an irritant.

Table 3: GHS Hazard and Precautionary Statements

| Classification | Code | Statement |

| Hazard Class | Flam. Liq. 3 | Flammable liquid and vapor |

| Hazard Statement | H226 | Flammable liquid and vapor |

| Precautionary Statement | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| Precautionary Statement | P233 | Keep container tightly closed. |

| Precautionary Statement | P240 | Ground and bond container and receiving equipment. |

| Precautionary Statement | P241 | Use explosion-proof electrical/ventilating/lighting equipment. |

| Precautionary Statement | P242 | Use non-sparking tools. |

| Precautionary Statement | P243 | Take action to prevent static discharges. |

Users should always consult the latest Safety Data Sheet (SDS) from their supplier for complete and up-to-date safety information. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Synthesis

While detailed, high-yield synthetic protocols are often proprietary, a general method for the preparation of this compound involves the bromination of (trifluoromethoxy)benzene.[1]

Applications in Organic Synthesis

This compound is a versatile building block, primarily utilized in cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The trifluoromethoxy group can impart desirable properties to the final products, such as increased metabolic stability and lipophilicity, which are advantageous in drug design.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, providing a powerful method for the synthesis of biaryls.

Experimental Protocol: Synthesis of 2-(Trifluoromethoxy)biphenyl

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

-

Reactants:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.04 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

-

Solvent: Toluene/Ethanol/Water mixture

-

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-(trichloromethyl)benzene, phenylboronic acid, and potassium carbonate.

-

Add palladium(II) acetate and triphenylphosphine.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water.

-

Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Table 4: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromobenzotrifluoride | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 6 | 98 |

Note: This data is for structurally similar compounds and should be used as a starting point for optimization.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, forming a new carbon-nitrogen bond. This reaction is highly valuable for the synthesis of anilines and other N-aryl compounds.

Experimental Protocol: Synthesis of N-Aryl-2-(trifluoromethoxy)aniline

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

-

Reactants:

-

This compound (1.0 eq)

-

Amine (primary or secondary) (1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

-

Phosphine ligand (e.g., XPhos) (1.2-2.4 mol%)

-

Base (e.g., Sodium tert-butoxide) (1.2-1.5 eq)

-

-

Solvent: Anhydrous Toluene or Dioxane

-

Procedure:

-

In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

To the same Schlenk tube, add the base, this compound, and the amine.

-

Add the anhydrous, deoxygenated solvent via syringe.

-

Seal the Schlenk tube and heat the reaction mixture with vigorous stirring (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Table 5: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromo-3-(trifluoromethyl)aniline | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (1.2) | Toluene | 100 | 16 | 92 |

| 2-Bromo-5-(trifluoromethyl)pyridine | Piperidine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | Cs₂CO₃ (2.0) | Toluene | 100 | 12 | 85 |

Note: This data is for structurally similar compounds and should be used as a starting point for optimization.[2]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its utility in forming C-C and C-N bonds via palladium-catalyzed cross-coupling reactions makes it an important building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries. The trifluoromethoxy group provides a unique electronic and steric profile that can be leveraged to fine-tune the properties of target molecules. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding for researchers and developers to effectively utilize this compound in their synthetic endeavors.

References

Technical Guide: Physical Properties of 1-Bromo-2-(trifluoromethoxy)benzene

Introduction

1-Bromo-2-(trifluoromethoxy)benzene (CAS No. 64115-88-4) is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the presence of both a bromine atom, which allows for various cross-coupling reactions, and a trifluoromethoxy group, which can enhance properties such as metabolic stability, lipophilicity, and binding affinity of target molecules.[1] This guide provides a detailed overview of the core physical properties of this compound, presenting quantitative data, general experimental methodologies, and a summary of its key characteristics.

Core Physical and Chemical Properties

The physical characteristics of this compound define its behavior in chemical processes and are crucial for handling, reaction setup, and purification. The compound is typically a colorless to light yellow, clear liquid at room temperature.[2]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound. Data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄BrF₃O | |

| Molecular Weight | 241.01 g/mol | |

| Boiling Point | 158-160 °C (lit.) | |

| 54-56 °C at 15 mmHg | [3] | |

| Density | 1.62 g/mL at 25 °C (lit.) | |

| 1.64 g/mL at 20 °C | [4] | |

| Refractive Index | n20/D 1.464 (lit.) | |

| Flash Point | 60 °C (140 °F) - closed cup | [4] |

| Purity | ≥97% | |

| Appearance | Colorless to light yellow clear liquid | [4] |

Experimental Protocols for Property Determination

Boiling Point

The boiling point is typically determined by distillation at a specific pressure. For sub-atmospheric pressures, a vacuum distillation apparatus is used, and the temperature is recorded when the liquid and vapor phases are in equilibrium. The value is often reported with the corresponding pressure (e.g., 54-56 °C at 15 mmHg).[3]

Density

Density is measured by determining the mass of a known volume of the substance. A pycnometer, a flask with a specific, calibrated volume, is commonly used. The pycnometer is weighed empty, then filled with the liquid and weighed again at a controlled temperature (e.g., 20 °C or 25 °C).

Refractive Index

The refractive index, a measure of how light propagates through the substance, is determined using a refractometer. A small sample of the liquid is placed on the prism of the instrument. The measurement is typically performed at a standard temperature (20 °C) using the D-line of a sodium lamp (n20/D).

Flash Point

The flash point is the lowest temperature at which the liquid's vapors will ignite in the presence of an ignition source. The closed-cup method, where the apparatus is sealed to prevent vapor loss, provides a more precise and lower value than an open-cup method.[4]

Visualization of Key Properties

The following diagram illustrates the relationship between the compound's identity and its fundamental physical properties.

References

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a trifluoromethoxy group ortho to a bromine atom. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a valuable building block in various fields of chemical research. The presence of the trifluoromethoxy (-OCF₃) group, a lipophilic electron-withdrawing moiety, can significantly influence the pharmacokinetic and physicochemical properties of larger molecules into which it is incorporated. This guide provides a comprehensive overview of the known chemical properties of this compound, with a focus on its physical characteristics, reactivity, and applications in synthetic chemistry.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrF₃O | [1][2] |

| Molecular Weight | 241.01 g/mol | [1][2] |

| CAS Number | 64115-88-4 | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 160 °C (lit.) | [1] |

| Density | 1.64 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.46 (lit.) | [1] |

| Purity | ≥ 98% (GC) | [1] |

Spectroscopic Data

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, its synthesis can be conceptually approached through several established synthetic strategies for related aryl trifluoromethyl ethers and bromoarenes. One plausible route involves the trifluoromethylation of 2-bromophenol, while another could be the bromination of trifluoromethoxybenzene. The ortho-directing nature of the trifluoromethoxy group would likely lead to a mixture of ortho and para isomers in the latter case, necessitating chromatographic separation.

General Reactivity

This compound is a versatile synthetic intermediate, with its reactivity primarily centered around the carbon-bromine bond.[1] This bond can participate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the construction of complex molecular architectures.

The trifluoromethoxy group is generally stable under many reaction conditions and its electron-withdrawing nature can influence the reactivity of the aromatic ring and the adjacent bromine atom.

Below is a generalized workflow for the application of this compound in common cross-coupling reactions.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2-(trifluoromethoxy)benzene from (trifluoromethoxy)benzene. This transformation is a key step in the synthesis of various pharmaceutical and agrochemical compounds, where the introduction of a bromine atom at the ortho position to a trifluoromethoxy group is a critical functionalization. This document details the underlying chemical principles, experimental protocols, and relevant data for this synthesis.

Introduction

The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry due to its unique electronic properties, metabolic stability, and ability to modulate the lipophilicity of a molecule. The synthesis of specifically substituted (trifluoromethoxy)benzene derivatives is therefore of significant interest. The target molecule, this compound, serves as a versatile building block for further chemical modifications, typically through cross-coupling reactions.

The synthesis involves the electrophilic aromatic substitution of (trifluoromethoxy)benzene. The trifluoromethoxy group is known to be an ortho, para-directing deactivator. This means that while it makes the aromatic ring less reactive towards electrophiles compared to benzene, it directs incoming electrophiles to the positions ortho and para to itself. Achieving high selectivity for the ortho product over the thermodynamically favored para isomer can be challenging and often requires careful control of reaction conditions.

Physicochemical Properties

A summary of the key physical and chemical properties of the reactant and the desired product is presented in Table 1.

| Property | (trifluoromethoxy)benzene | This compound |

| CAS Number | 456-55-3 | 64115-88-4 |

| Molecular Formula | C₇H₅F₃O | C₇H₄BrF₃O |

| Molecular Weight | 162.11 g/mol | 241.01 g/mol |

| Appearance | Colorless liquid | Colorless to light yellow clear liquid |

| Boiling Point | 102 °C (lit.) | 158-160 °C (lit.) |

| Density | 1.226 g/mL at 25 °C (lit.) | 1.62 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.406 (lit.) | n20/D 1.464 (lit.) |

Synthetic Pathway and Mechanism

The synthesis of this compound is achieved through the direct bromination of (trifluoromethoxy)benzene. This reaction is an electrophilic aromatic substitution where a bromine atom replaces a hydrogen atom on the aromatic ring.

Directing Effects of the Trifluoromethoxy Group

The trifluoromethoxy group is a deactivating group due to the strong electron-withdrawing inductive effect of the three fluorine atoms. However, it is also an ortho, para-director because the oxygen atom can donate a lone pair of electrons into the aromatic ring via resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions.

Achieving ortho-selectivity can be influenced by several factors, including the choice of brominating agent, solvent, temperature, and the presence of any catalysts or additives that can sterically or electronically favor attack at the ortho position.

Experimental Protocol

While the direct ortho-selective bromination of (trifluoromethoxy)benzene is a known transformation, specific high-yielding protocols can be proprietary or embedded within broader synthetic schemes in the literature. A general approach for electrophilic bromination that can be optimized for ortho-selectivity is presented below. This protocol is based on common methodologies for the bromination of deactivated aromatic systems and should be adapted and optimized for the specific substrate.

Disclaimer: This protocol is a representative example and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

-

(Trifluoromethoxy)benzene (reactant)

-

N-Bromosuccinimide (NBS) or Bromine (Br₂) (brominating agent)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or a non-polar solvent like hexane)

-

Lewis acid catalyst (optional, e.g., Iron(III) bromide, Aluminum chloride) or a protic acid (e.g., Sulfuric acid)

-

Aqueous sodium thiosulfate solution (for quenching)

-

Aqueous sodium bicarbonate solution (for neutralization)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

General Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or an addition funnel if using liquid bromine), add (trifluoromethoxy)benzene and the chosen anhydrous solvent.

-

Reagent Addition:

-

Using N-Bromosuccinimide (NBS): Add N-Bromosuccinimide (typically 1.0 to 1.2 equivalents) to the solution. If a catalyst is used, it should be added at this stage.

-

Using Bromine (Br₂): Cool the solution in an ice bath. Slowly add a solution of bromine (typically 1.0 to 1.1 equivalents) in the reaction solvent via an addition funnel.

-

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature. For ortho-selectivity, lower temperatures are often preferred to minimize the formation of the para-isomer. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

If bromine was used, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

-

Wash the organic layer with an aqueous sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified, typically by fractional distillation under reduced pressure or by column chromatography on silica gel, to separate the ortho-isomer from the para-isomer and any unreacted starting material.

-

Note: The ratio of ortho to para isomers is highly dependent on the specific reaction conditions. Optimization of the solvent, temperature, and brominating agent/catalyst system is crucial for maximizing the yield of the desired this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

1-Bromo-2-(trifluoromethoxy)benzene IUPAC name and structure

An In-depth Technical Guide to 1-Bromo-2-(trifluoromethoxy)benzene

Introduction

This compound is a fluorinated organic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its chemical structure, featuring a bromine atom and a trifluoromethoxy group on a benzene ring, makes it a versatile synthetic intermediate. The trifluoromethoxy (-OCF₃) group is particularly valued in medicinal chemistry for its ability to enhance crucial properties of drug candidates, such as metabolic stability, lipophilicity, and bioavailability.[1][2] This guide provides a comprehensive overview of the IUPAC nomenclature, structure, physicochemical properties, synthesis, and applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

IUPAC Name and Chemical Structure

The systematic IUPAC name for this compound is This compound .

The structure consists of a benzene ring substituted at position 1 with a bromine atom and at position 2 with a trifluoromethoxy group (-OCF₃).

-

Molecular Formula: C₇H₄BrF₃O[1]

-

SMILES String: FC(F)(F)Oc1ccccc1Br

-

InChI Key: ITYCJCVRPBLODP-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 64115-88-4[1] |

| Molecular Weight | 241.01 g/mol [1] |

| Appearance | Colorless to light yellow clear liquid[1] |

| Boiling Point | 158-160 °C (lit.) |

| Density | 1.62 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.464 (lit.) |

| Purity | ≥97% |

| Flash Point | 60 °C - closed cup |

Experimental Protocols

Synthesis of this compound

A common synthetic route to halo-substituted trifluoromethoxy benzenes involves the bromination of a trifluoromethoxy-substituted precursor. The following is a representative protocol for the electrophilic bromination of a substituted benzene ring, which can be adapted for the synthesis of this compound from (trifluoromethoxy)benzene.

Reaction: (Trifluoromethoxy)benzene → this compound

Materials:

-

(Trifluoromethoxy)benzene

-

N-Bromosuccinimide (NBS)

-

Iron(III) bromide (FeBr₃) or another suitable Lewis acid catalyst

-

Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)

-

Sodium sulfite solution (aqueous)

-

Sodium bicarbonate solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add (trifluoromethoxy)benzene and the anhydrous solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the Lewis acid catalyst (e.g., FeBr₃) portion-wise while stirring.

-

Dissolve N-Bromosuccinimide in a minimal amount of the anhydrous solvent and add it to the dropping funnel.

-

Add the NBS solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite to neutralize any remaining bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Application in Suzuki Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds. This is a foundational method for synthesizing complex molecules in drug discovery.

General Protocol:

-

In a reaction vessel, combine this compound (1.0 eq.), an arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq.), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic phase, concentrate it, and purify the residue by column chromatography on silica gel to obtain the desired biaryl product.

Role in Drug Discovery and Agrochemical Development

The incorporation of the trifluoromethoxy group into organic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological profiles.[3]

-

Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₃ group are resistant to metabolic degradation, which can increase the in vivo half-life of a drug.[3]

-

Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[3]

-

Binding Affinity: The electronegativity and steric profile of the -OCF₃ group can lead to favorable interactions with biological targets, potentially increasing the potency of a drug candidate.[3]

As a key building block, this compound allows for the introduction of the 2-(trifluoromethoxy)phenyl moiety into a wide range of molecular scaffolds. This makes it a valuable intermediate in the synthesis of novel pharmaceuticals and advanced agrochemicals like pesticides and herbicides.[1]

Logical Workflow in Drug Discovery

The following diagram illustrates the logical workflow of utilizing this compound as a starting material in a typical drug discovery pipeline.

References

An In-depth Technical Guide to 1-Bromo-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2-(trifluoromethoxy)benzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique combination of a bromo group and a trifluoromethoxy group makes it a valuable building block for introducing these moieties into complex molecules, thereby enhancing their biological activity and pharmacokinetic properties.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid. A summary of its key quantitative data is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₄BrF₃O |

| Linear Formula | BrC₆H₄OCF₃[1] |

| Molecular Weight | 241.01 g/mol [1][2] |

| CAS Number | 64115-88-4[1] |

| Boiling Point | 158-160 °C[1] |

| Density | 1.62 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.464[1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective application in research and development.

Synthesis of this compound

A plausible synthetic route to this compound involves the bromination of 2-(trifluoromethoxy)aniline followed by a deamination reaction. This method provides good selectivity for the desired isomer.

Materials:

-

2-(Trifluoromethoxy)aniline

-

A weak acid (e.g., acetic acid)

-

A brominating agent that releases Br⁺ (e.g., N-Bromosuccinimide)

-

Sodium nitrite

-

Hydrochloric acid

-

Hypophosphorous acid

-

Organic solvent (e.g., diethyl ether)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Bromination: Dissolve 2-(trifluoromethoxy)aniline in acetic acid in a reaction vessel equipped with a stirrer and a cooling bath. Cool the solution to 0-5 °C. Slowly add N-Bromosuccinimide in portions, maintaining the temperature below 10 °C. Stir the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction by pouring the mixture into ice-cold water. Neutralize the solution with sodium bicarbonate. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude bromo-aniline intermediate.

-

Deamination (Sandmeyer-type reaction): Dissolve the crude intermediate in a mixture of hydrochloric acid and water and cool to 0 °C. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C, to form the diazonium salt.

-

Reduction: Slowly add the cold diazonium salt solution to a pre-cooled solution of hypophosphorous acid. Allow the reaction to proceed for several hours, during which nitrogen gas will evolve.

-

Final Work-up and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for assessing the purity and identity of this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent

-

Mass Spectrometer: Agilent 5975C or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (split mode, e.g., 50:1)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: 50-350 amu

Sample Preparation:

Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

Data Analysis:

The identity of the compound can be confirmed by its retention time and the fragmentation pattern in the mass spectrum. The purity is determined by the relative area of the main peak.

Visualizations

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: A logical workflow for the synthesis of this compound.

Application in Drug Discovery

This compound is a versatile building block in drug discovery, primarily utilized in lead optimization through cross-coupling reactions.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Role of the Trifluoromethoxy Group in Medicinal Chemistry

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance drug efficacy and safety. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful tool. Its distinct combination of electronic and steric properties allows chemists to address key challenges in drug design, including metabolic stability, membrane permeability, and target binding affinity. This guide provides a comprehensive overview of the trifluoromethoxy group, its fundamental properties, synthetic strategies, and its application in drug development, supported by experimental methodologies.

Core Physicochemical Properties of the Trifluoromethoxy Group

The trifluoromethoxy group's utility stems from a unique combination of high lipophilicity, strong electron-withdrawing character, and exceptional stability. These attributes profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2]

1.1. Lipophilicity

The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry.[2] Lipophilicity, often quantified by the Hansch-Leo parameter (π), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A higher π value indicates greater preference for a lipid-like environment over an aqueous one. The -OCF₃ group significantly increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[1]

Table 1: Comparison of Hansch-Leo Lipophilicity Parameters (π)

| Functional Group | Hansch π Parameter | Key Characteristic |

|---|---|---|

| Trifluoromethoxy (-OCF₃) | +1.04 [2] | Highly Lipophilic |

| Trifluoromethyl (-CF₃) | +0.88[1][2] | Lipophilic |

| Methoxy (-OCH₃) | -0.02 | Slightly Hydrophilic |

| Chlorine (-Cl) | +0.71 | Lipophilic |

| Methyl (-CH₃) | +0.56 | Moderately Lipophilic |

1.2. Metabolic Stability

A primary challenge in drug development is overcoming rapid metabolic degradation by enzymes such as the cytochrome P450 (CYP) superfamily.[3] The trifluoromethoxy group is exceptionally resistant to metabolic breakdown. This stability arises from the immense strength of the carbon-fluorine (C-F) bond (bond dissociation energy of ~485 kJ/mol), which is significantly stronger than a carbon-hydrogen (C-H) bond (~414 kJ/mol).[1][2] By placing an -OCF₃ group at a known or suspected site of metabolism, chemists can effectively block this pathway, leading to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[1][3]

Furthermore, the strong electron-withdrawing effect of the three fluorine atoms reduces the ability of the adjacent oxygen atom to act as a hydrogen bond acceptor, which in turn diminishes its interaction with metabolic enzymes.[2]

Table 2: Illustrative Impact of -OCF₃ Substitution on Metabolic Stability

| Compound | Key Metabolites Observed | In Vitro Half-life (t½) | Intrinsic Clearance (CLᵢₙₜ) |

|---|---|---|---|

| Parent Drug (Ar-OCH₃) | O-dealkylation, Aromatic hydroxylation | Shorter | Higher |

| Analog Drug (Ar-OCF₃) | Aromatic hydroxylation only | Significantly Longer | Lower |

1.3. Electronic and Conformational Effects

The trifluoromethoxy group is strongly electron-withdrawing, which can significantly alter the electron distribution within a molecule. This influences the acidity or basicity (pKa) of nearby functional groups and can modulate interactions with biological targets.[1]

Conformationally, the -OCF₃ group exhibits a preference for a perpendicular orientation relative to an aromatic ring.[4] This orthogonal arrangement minimizes electrostatic repulsion and allows the group to project into distinct spatial regions within a receptor's binding pocket, potentially creating new, favorable interactions that can enhance binding affinity and selectivity.[4]

Caption: Influence of -OCF3 properties on drug design outcomes.

Synthetic Strategies for Introducing the -OCF₃ Group

Despite its desirable properties, the incorporation of the trifluoromethoxy group can be synthetically challenging, historically hindered by the instability of the trifluoromethoxide anion.[5] However, significant progress has led to several reliable methods.

-

Classical Methods : Early approaches involved multi-step sequences such as the fluorination of aryl trichloromethyl ethers or the reaction of phenols with highly toxic reagents like SF₄ and COF₂.[6][7] These methods often require harsh conditions and have limited functional group tolerance.

-

Oxidative Desulfurization-Fluorination : This strategy converts xanthates derived from alcohols or phenols into trifluoromethyl ethers using an oxidant and a fluoride source, offering a more accessible route.[8]

-

Modern Direct O-Trifluoromethylation : Recent advances have focused on the direct conversion of hydroxyl groups. Electrophilic trifluoromethoxylation using hypervalent iodine reagents (e.g., Togni or Umemoto-type reagents) has become a prominent strategy for aromatic substrates.[2] Additionally, photoredox catalysis has enabled the trifluoromethoxylation of various compounds under mild conditions.[4]

Caption: Generalized workflow for introducing an -OCF3 group.

Case Studies: Approved Drugs Featuring the -OCF₃ Group

While less common than the -CF₃ group, the trifluoromethoxy moiety is present in several FDA-approved drugs, highlighting its importance in creating successful therapeutics across diverse disease areas.[2][9]

Table 3: FDA-Approved Drugs Containing a Trifluoromethoxy Group

| Drug Name | Therapeutic Application | Role of the -OCF₃ Group |

|---|---|---|

| Riluzole | Amyotrophic Lateral Sclerosis (ALS) | Enhances lipophilicity to facilitate crossing the blood-brain barrier.[1] |

| Sonidegib | Basal Cell Carcinoma (Cancer) | Contributes to favorable pharmacokinetic properties and target engagement. |

| Delamanid | Multi-drug-resistant Tuberculosis | Improves metabolic stability and overall drug profile. |

| Pretomanid | Extensively drug-resistant Tuberculosis | Enhances drug-like properties, including stability. |

| Celikalim | Hypertension (Blood Pressure) | Modulates physicochemical properties for desired activity. |

Key Experimental Protocols

Validating the impact of the -OCF₃ group requires robust experimental assays. The following are standard protocols for determining lipophilicity and metabolic stability.

4.1. Protocol: Lipophilicity Determination (LogP) by Shake-Flask Method

The shake-flask method is the "gold standard" for experimentally determining the partition coefficient (LogP), which is the ratio of a compound's concentration in a nonpolar solvent (n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[10][11]

Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate. This ensures that the volume of each phase does not change during the experiment.

-

Compound Dissolution: Accurately weigh and dissolve a small amount of the test compound in one of the pre-saturated phases (typically the one in which it is more soluble).

-

Partitioning: Add a precise volume of the second pre-saturated phase to create a biphasic system.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 1-24 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[11]

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])

4.2. Protocol: In Vitro Metabolic Stability Assay

This assay evaluates a compound's susceptibility to metabolism by liver enzymes, providing a measure of its metabolic stability.[12][13] The protocol typically uses liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[12][14]

Caption: Workflow for a typical in vitro microsomal stability assay.

Methodology:

-

Reagent Preparation:

-

Microsomal Solution: Thaw and dilute liver microsomes (e.g., human, rat) in a suitable buffer (e.g., potassium phosphate, pH 7.4).[12]

-

Test Compound: Prepare a working solution of the test compound at a known concentration (e.g., 1 µM).[14]

-

Cofactor Solution: Prepare an NADPH regenerating system, which continuously supplies the NADPH cofactor required by CYP enzymes.[3][12]

-

-

Incubation:

-

Time Course Sampling:

-

Sample Processing & Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the amount of the parent compound remaining at each time point using LC-MS/MS.[13]

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the line from this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLᵢₙₜ), which are key indicators of metabolic stability.[13]

-

Conclusion

The trifluoromethoxy group is a high-impact functional group in medicinal chemistry that offers a unique and powerful combination of properties. Its ability to simultaneously enhance lipophilicity, block metabolic pathways, and introduce favorable electronic and conformational changes makes it an invaluable tool for optimizing lead compounds into viable drug candidates.[1][2] As synthetic methodologies for its introduction continue to improve, the strategic application of the -OCF₃ group is poised to play an increasingly critical role in the development of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 8. mdpi.com [mdpi.com]

- 9. chemrevlett.com [chemrevlett.com]

- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 14. mttlab.eu [mttlab.eu]

An In-depth Technical Guide to the Safe Handling of 1-Bromo-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for 1-Bromo-2-(trifluoromethoxy)benzene (CAS No. 64115-88-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to rigorous safety protocols is essential when handling this compound due to its hazardous properties. This guide consolidates critical safety information, experimental context, and handling procedures to ensure its safe use in a laboratory and research environment.

Chemical and Physical Properties

Understanding the physicochemical properties of a substance is the foundation of its safe handling. This compound is a colorless to light yellow, clear liquid.[1] Key quantitative data are summarized below.

| Property | Value | Source |

| CAS Number | 64115-88-4 | [1] |

| Molecular Formula | C₇H₄BrF₃O | [1] |

| Molecular Weight | 241.01 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 158-160 °C | [1] |

| Density | 1.62 - 1.64 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.46 - 1.464 | [1] |

| Flash Point | 60 °C (140 °F) - closed cup | |

| Purity | 97% to ≥98% (GC) | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazard is its flammability. The signal word associated with this chemical is "Warning".

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

GHS Pictogram:

(GHS02)

Experimental Protocols

The safety data presented in this document are derived from standardized experimental methods. While specific, detailed protocols from the manufacturers are not publicly available, the methodologies listed below are standard in chemical safety assessment.

-

Purity Determination (Gas Chromatography - GC): The purity of this compound, stated as ≥98%, is determined using Gas Chromatography (GC).[1] In this method, the liquid sample is vaporized and injected into a long, thin tube (the column). An inert carrier gas flows through the column. Different components of the sample travel through the column at different speeds depending on their chemical properties and interaction with the column's stationary phase. A detector at the end of the column measures the quantity of each component as it exits. The purity is calculated by comparing the area of the peak corresponding to the target compound to the total area of all peaks.

-

Flash Point (Closed-Cup Method): The flash point was determined to be 60 °C using a closed-cup method. This test involves placing the chemical in a sealed container (the "closed cup") and slowly heating it. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a brief flash. The closed-cup method prevents the loss of volatile components and generally yields a lower, more conservative (safer) value than open-cup methods.

Safe Handling and Emergency Procedures Workflow

The following diagram outlines the logical workflow for safely managing this compound, from hazard recognition to emergency response.

Caption: Workflow for handling this compound.

Precautionary and First Aid Measures

Strict adherence to precautionary statements is critical for minimizing risk. The following tables summarize the necessary preventative, response, and storage measures.

Precautionary Statements

| Type | Code | Statement |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P233 | Keep container tightly closed. | |

| P240 | Ground/bond container and receiving equipment. | |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment. | |

| P242 | Use only non-sparking tools. | |

| P243 | Take precautionary measures against static discharge. | |

| Personal Protection | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |

First Aid Procedures

| Exposure Route | Procedure |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Never give anything by mouth to an unconscious person.[2][3] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: Flammable liquid. Containers may explode when heated.[4] Combustion may produce carbon monoxide, carbon dioxide, hydrogen halides, and gaseous hydrogen fluoride.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4]

Accidental Release

-

Personal Precautions: Use personal protective equipment, including gloves and eye protection.[2] Ensure adequate ventilation and remove all sources of ignition.[3][5]

-

Environmental Precautions: Prevent the product from entering drains.[2][5]

-

Containment: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[5]

Storage and Disposal

-

Storage Conditions: Store in a cool, dry, and well-ventilated place away from heat, sparks, and flame.[3][5][6] Keep containers tightly closed.[3] The substance should be stored in an inert atmosphere.[2] The designated storage class is 3 for flammable liquids.

-

Disposal: Waste must be disposed of as hazardous.[3] Offer surplus and non-recyclable solutions to a licensed disposal company.[2] Contaminated packaging should be disposed of as an unused product.[2] Always comply with local, regional, and national regulations.

References

Reactivity of the C-Br Bond in 1-Bromo-2-(trifluoromethoxy)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine (C-Br) bond in 1-bromo-2-(trifluoromethoxy)benzene. This molecule is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, owing to the unique electronic properties conferred by the trifluoromethoxy group. This guide details various synthetic transformations focusing on the C-Br bond, including palladium-catalyzed cross-coupling reactions, copper-catalyzed reactions, and other important transformations.

Introduction: Electronic Effects and Reactivity

The reactivity of the C-Br bond in this compound is significantly influenced by the electronic properties of the trifluoromethoxy (-OCF₃) group. The -OCF₃ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electron-withdrawing effect is exerted through both inductive (σ-withdrawal) and resonance effects. The strong inductive effect deactivates the benzene ring towards electrophilic aromatic substitution but, crucially, it enhances the electrophilicity of the carbon atom attached to the bromine, making the C-Br bond more susceptible to cleavage in various cross-coupling reactions. This increased reactivity makes this compound an excellent substrate for a range of synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the aromatic ring in this compound makes it an ideal candidate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.

Quantitative Data for Analogous Suzuki-Miyaura Couplings

Note: The following data is for analogous compounds and serves as a reference for the expected reactivity of this compound.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-2-(trifluoromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 |

| 2 | 1-Bromo-2-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 100 | 12 | 92 |

| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | H₂O/EtOH | 110 | 8 | >95[1] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel are added this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and a phosphine ligand like SPhos (0.04 mmol, 4 mol%). A base, typically K₃PO₄ (2.0 mmol), is then added. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, such as a mixture of toluene and water (e.g., 5:1), is added. The reaction mixture is then heated to 80-110°C and stirred for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine, catalyzed by a palladium complex.

Quantitative Data for Analogous Buchwald-Hartwig Aminations

Note: The following data is for analogous compounds and serves as a reference for the expected reactivity of this compound.

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | 95[2] |

| 2 | 4-Bromobenzotrifluoride | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 88[2] |

| 3 | 1-Bromo-3-nitrobenzene | Aqueous Ammonia | Pd(OAc)₂ (2) | cataCXium A (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92[3] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, this compound (1.0 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a suitable phosphine ligand like XPhos (0.04 mmol, 4 mol%) are combined.[2] A strong base, for instance, sodium tert-butoxide (1.4 mmol), is added.[2] The tube is then evacuated and backfilled with the inert gas three times. The amine (1.2 mmol) and anhydrous toluene (5 mL) are added via syringe.[2] The reaction mixture is heated to 100°C with vigorous stirring for 12-24 hours.[2] After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is then purified by column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.

Quantitative Data for Analogous Sonogashira Couplings

Note: The following data is for analogous compounds and serves as a reference for the expected reactivity of this compound.

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1,4-Dibromo-2-(trifluoromethyl)benzene | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 80 | 12 | 85 (at C-4)[4] |

| 2 | 1-Bromo-2-iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 95 (at C-I) |

| 3 | 1-Bromo-2-ethynylbenzene | Iodobenzene | Pd on alumina (5%) | Cu₂O on alumina (0.1%) | Et₃N | - | Flow | - | 50[5] |

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent like toluene or THF, a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) and a copper(I) co-catalyst, typically CuI (0.06 mmol, 6 mol%), are added. A base, commonly an amine like triethylamine (2.0 mmol), is also added. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates, under an inert atmosphere until completion. The reaction is then worked up by filtering off the ammonium salts and removing the solvent. The residue is purified by chromatography.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[4][6]

Quantitative Data for Analogous Heck Reactions

Note: The following data is for analogous compounds and serves as a reference for the expected reactivity of this compound.

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-4-nitrobenzene | Styrene | Pd(OAc)₂ (1) | - | Na₂CO₃ | DMA | 130 | 1 | 98[7] |

| 2 | Bromobenzene | Ethyl acrylate | Pd(OAc)₂ (0.05 eq) | - | Et₃N | Acetonitrile | Reflux | - | -[8] |

| 3 | 2-Bromo-1,1,1-trifluorohexane | Styrene | PdCl₂(PPh₃)₂ (5) | Xantphos (7.5) | KOAc | DCE | 80 | 16 | 88[3] |

Experimental Protocol: General Procedure for Heck Reaction

A mixture of this compound (1.0 mmol), an alkene (1.5 mmol), a palladium catalyst like Pd(OAc)₂ (0.02 mmol, 2 mol%), and a base such as triethylamine (1.5 mmol) in a polar aprotic solvent like DMF or acetonitrile is heated in a sealed vessel.[8] The reaction temperature typically ranges from 80 to 140°C. After the reaction is complete, the mixture is cooled, filtered to remove the palladium black, and the solvent is evaporated. The product is then isolated and purified, usually by column chromatography.

Stille Coupling

The Stille coupling reaction forms a C-C bond by reacting an organohalide with an organotin compound, catalyzed by a palladium complex.

Experimental Protocol: General Procedure for Stille Coupling

To a solution of this compound (1.0 mmol) in an anhydrous and degassed solvent such as THF or toluene, a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%), is added. The organostannane reagent (1.1 mmol) is then introduced, and the mixture is heated under an inert atmosphere. Reaction temperatures can range from 50 to 100°C. The progress of the reaction is monitored by TLC or GC-MS. After completion, the work-up typically involves quenching with an aqueous solution of KF to remove the tin byproducts, followed by extraction with an organic solvent and purification by chromatography.[9]

Copper-Catalyzed Cross-Coupling: The Ullmann Reaction

The Ullmann reaction is a classical method for forming C-O, C-N, and C-S bonds by reacting an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst, often at elevated temperatures.[10][11]

Experimental Protocol: General Procedure for Ullmann Condensation

A mixture of this compound (1.0 mmol), a phenol or an amine (1.2 mmol), a copper catalyst such as CuI (0.1 mmol, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0 mmol) in a high-boiling polar solvent (e.g., DMF, NMP) is heated at a high temperature (typically 120-200°C) for several hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.

Other Important Reactions

Grignard Reagent Formation

This compound can be converted to the corresponding Grignard reagent by reaction with magnesium metal in an ethereal solvent like THF or diethyl ether.[8] The electron-withdrawing trifluoromethoxy group can influence the stability and reactivity of the Grignard reagent.

Experimental Protocol: General Procedure for Grignard Reagent Formation

Under a strictly anhydrous and inert atmosphere, magnesium turnings (1.2 mmol) are placed in a flame-dried flask. A small crystal of iodine is often added to activate the magnesium surface. A solution of this compound (1.0 mmol) in anhydrous THF is added dropwise to initiate the reaction. Once the reaction starts, the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature or gentle reflux until the magnesium is consumed. The resulting Grignard reagent can then be used in subsequent reactions with various electrophiles.[12]

Directed Ortho-Lithiation

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings. The trifluoromethoxy group can act as a directing group, facilitating the deprotonation of the adjacent ortho position by a strong organolithium base.

Logical Relationship for Directed Ortho-Lithiation

Caption: Logical workflow for directed ortho-lithiation.

Nucleophilic Aromatic Substitution (SNAr)

While less common for aryl bromides compared to aryl fluorides or chlorides, nucleophilic aromatic substitution (SNAr) can occur on this compound under certain conditions, especially with strong nucleophiles and in the presence of activating groups. The strong electron-withdrawing nature of the trifluoromethoxy group makes the aromatic ring more susceptible to nucleophilic attack.[13][14]

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing the cross-coupling reactions described in this guide.

General Experimental Workflow

Caption: A typical experimental workflow for cross-coupling reactions.

Conclusion

This compound is a versatile and reactive substrate for a wide array of synthetic transformations. The electron-withdrawing trifluoromethoxy group plays a crucial role in activating the C-Br bond towards palladium- and copper-catalyzed cross-coupling reactions, as well as facilitating other transformations like Grignard reagent formation and potentially directed ortho-lithiation. This guide provides researchers, scientists, and drug development professionals with a foundational understanding and practical protocols for utilizing this valuable building block in the synthesis of complex organic molecules. The provided data on analogous compounds serves as a useful starting point for reaction optimization.

References

- 1. jk-sci.com [jk-sci.com]

- 2. benchchem.com [benchchem.com]